molecular formula C24H29NaO5 B7887807 sodium;4-[2-hydroxy-1-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate

sodium;4-[2-hydroxy-1-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate

Cat. No.: B7887807
M. Wt: 420.5 g/mol
InChI Key: YTCZZXIRLARSET-UEIGIMKUSA-M
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Description

Quercetin . Quercetin is a flavonoid, a type of plant pigment that is widely distributed in nature. It is found in many fruits, vegetables, leaves, seeds, and grains. Quercetin is known for its antioxidant properties and has been studied for its potential health benefits, including anti-inflammatory, antiviral, and anticancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quercetin can be synthesized through various methods. One common synthetic route involves the use of rutin, a glycoside of quercetin, as a starting material. The process includes hydrolysis of rutin to remove the sugar moiety, yielding quercetin. This reaction typically requires acidic conditions and elevated temperatures.

Another synthetic route involves the cyclization of appropriate precursors, such as chalcones, under basic conditions. This method often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, quercetin is often extracted from natural sources, such as the bark of certain trees or the leaves of plants like Ginkgo biloba. The extraction process involves solvent extraction, followed by purification steps such as crystallization or chromatography to isolate quercetin in its pure form.

Chemical Reactions Analysis

Types of Reactions

Quercetin undergoes various chemical reactions, including:

    Oxidation: Quercetin can be oxidized to form quercetin quinone, a compound with different biological activities.

    Reduction: Reduction of quercetin can yield dihydroquercetin, which has distinct properties.

    Substitution: Quercetin can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions, respectively.

Major Products Formed

    Oxidation: Quercetin quinone

    Reduction: Dihydroquercetin

    Substitution: Acetylated or benzoylated quercetin derivatives

Scientific Research Applications

Quercetin has a wide range of scientific research applications:

    Chemistry: Quercetin is used as a model compound in studies of flavonoid chemistry and as a standard in analytical methods.

    Biology: It is studied for its effects on cellular processes, including apoptosis and cell signaling pathways.

    Medicine: Quercetin is investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, cancer, and viral infections.

    Industry: It is used in the formulation of dietary supplements, cosmetics, and functional foods due to its antioxidant properties.

Mechanism of Action

Quercetin exerts its effects through various mechanisms:

    Antioxidant Activity: Quercetin scavenges free radicals and chelates metal ions, reducing oxidative stress.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

    Antiviral Activity: Quercetin interferes with viral replication and modulates the immune response.

    Anticancer Effects: It induces apoptosis in cancer cells and inhibits tumor growth through various signaling pathways, including the inhibition of protein kinases and modulation of gene expression.

Comparison with Similar Compounds

Quercetin is often compared with other flavonoids, such as:

    Kaempferol: Similar in structure but lacks one hydroxyl group compared to quercetin.

    Myricetin: Contains an additional hydroxyl group compared to quercetin.

    Rutin: A glycoside of quercetin with a sugar moiety attached.

Uniqueness

Quercetin’s unique combination of hydroxyl groups and its ability to undergo various chemical reactions make it a versatile compound with diverse biological activities. Its widespread occurrence in nature and its potential health benefits further distinguish it from other flavonoids.

Properties

IUPAC Name

sodium;4-[2-hydroxy-1-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCZZXIRLARSET-UEIGIMKUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCC(C)C(/C=C/C1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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